Pralsetinib

Description

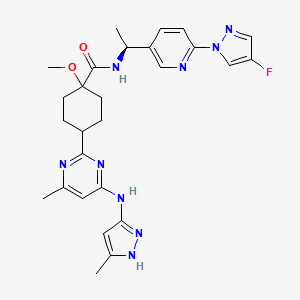

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLBJPZSROAGMF-SIYOEGHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336540 | |

| Record name | Pralsetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097132-94-8 | |

| Record name | Pralsetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralsetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALSETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Development of Pralsetinib (BLU-667)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralsetinib (formerly BLU-667), marketed as Gavreto®, is a potent and selective oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, including fusions and mutations, are key drivers in the pathogenesis of various malignancies, notably non-small cell lung cancer (NSCLC) and thyroid cancers.[2] this compound was meticulously designed by Blueprint Medicines to target these RET alterations with high precision, offering a new therapeutic avenue for patients with these genetically defined cancers.[3] This technical guide provides an in-depth timeline of the discovery and development of this compound, detailing the crucial preclinical and clinical studies that paved the way for its approval and clinical use.

Discovery and Preclinical Development

The journey of this compound began with a focused drug discovery program at Blueprint Medicines, leveraging their proprietary compound library to identify a highly selective RET inhibitor.[4] The primary goal was to develop a molecule with potent activity against the most common RET fusions and mutations, including those predicted to confer resistance to multi-kinase inhibitors.[4]

Preclinical Rationale and Lead Optimization

Preclinical investigations revealed that this compound (BLU-667) demonstrated sub-nanomolar potency against wild-type RET and various oncogenic RET alterations.[4][5] A key feature of its design is its high selectivity for RET over other kinases, such as VEGFR2, thereby minimizing off-target toxicities commonly associated with multi-kinase inhibitors.[4][6]

In Vitro and In Vivo Efficacy

In preclinical models, this compound effectively inhibited RET signaling and suppressed the growth of RET-driven cancer cell lines.[7] In vivo studies using xenograft models of NSCLC and thyroid cancer further demonstrated its potent anti-tumor activity.[1][7]

Key Preclinical Experimental Protocols

Biochemical Kinase Assays

Methodology: The inhibitory activity of this compound against a panel of kinases was determined using a filter-binding assay.[1][5]

-

Kinase Panel Screening: this compound was initially screened at a concentration of 300 nmol/L against 371 kinases.[1][5]

-

IC50 Determination: For kinases showing greater than 50% inhibition, full 10-point concentration-response curves were generated with this compound concentrations up to 1 µmol/L.[1][5]

-

Reaction Conditions: The kinase reactions were initiated with the addition of ³³P-ATP (10 mCi/mL) at a final ATP concentration of 200 µmol/L.[1][5]

-

Detection: Kinase activity was measured by detecting the incorporation of ³³P into the substrate using a filter-binding method.[1][5]

Cellular Proliferation Assays

Methodology: The effect of this compound on the proliferation of RET-driven cancer cell lines was assessed using CellTiter-Glo® and BrdU incorporation assays.[7]

-

Cell Lines: KIF5B-RET Ba/F3 cells, TT, MZ-CRC-1, TPC-1, and LC2/ad cells were used.[7]

-

Treatment: Cells were exposed to a range of this compound concentrations (from 95.4 pM to 25 µM) for 48 hours to 4 days.[7]

-

Proliferation Measurement:

In Vivo Xenograft Studies

Methodology: The anti-tumor efficacy of this compound in vivo was evaluated in murine xenograft models.[7]

-

Animal Model: BALB/c nude mice were used.[7]

-

Tumor Cell Implantation: Mice were subcutaneously inoculated in the right flank with KIF5B-RET Ba/F3, KIF5B-RET V804L Ba/F3, or TT cells.[7]

-

Treatment: Once tumors were established, mice were treated orally with this compound at doses of 3, 10, or 30 mg/kg twice daily, or 60 mg/kg once daily. A vehicle control was also included.[7]

-

Efficacy Assessment: Tumor growth was monitored regularly, and the anti-tumor activity was evaluated based on tumor growth inhibition.

Quantitative Preclinical Data Summary

| Parameter | RET Variant | Cell Line | IC50 (nM) | Reference |

| Biochemical IC50 | Wild-type RET | - | 0.4 | [1][5] |

| RET V804L | - | 0.3 | [1] | |

| RET V804M | - | 0.4 | [1] | |

| RET M918T | - | 0.4 | [1][5] | |

| CCDC6-RET | - | 0.4 | [1] | |

| Cellular Proliferation IC50 | KIF5B-RET | Ba/F3 | 12 | [8] |

| KIF5B-RET V804L | Ba/F3 | 11 | [8] | |

| KIF5B-RET V804M | Ba/F3 | 10 | [8] | |

| KIF5B-RET V804E | Ba/F3 | 15 | [8] |

Clinical Development: The ARROW Trial

The clinical development of this compound was primarily driven by the pivotal Phase 1/2 ARROW trial (NCT03037385). This multi-cohort, open-label study was designed to evaluate the safety, tolerability, and anti-tumor activity of this compound in patients with RET-altered solid tumors.[9][10]

ARROW Trial Design and Methodology

Study Design: The ARROW trial consisted of a Phase 1 dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and a Phase 2 dose-expansion phase to evaluate efficacy in specific patient cohorts.[9][10]

Patient Population: The trial enrolled patients aged 18 years or older with locally advanced or metastatic solid tumors harboring RET alterations, including RET fusion-positive NSCLC and RET-mutant medullary thyroid cancer (MTC).[9][10] Patients had an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 (later amended to 0-1).[9][10]

Treatment: In the Phase 2 portion, patients received this compound at the RP2D of 400 mg once daily.[9][10]

Primary Endpoints: The primary endpoints for the Phase 2 part of the study were Overall Response Rate (ORR) as assessed by a blinded independent central review according to RECIST v1.1, and safety.[9][10]

Clinical Efficacy and Safety

The ARROW trial demonstrated impressive clinical activity of this compound in patients with RET fusion-positive NSCLC. The results showed high and durable response rates in both treatment-naïve and previously treated patients.[4][9] The safety profile of this compound was generally manageable, with the most common treatment-related adverse events being neutropenia, hypertension, and anemia.[9]

Clinical Trial Data Summary (ARROW Trial - RET Fusion-Positive NSCLC)

| Patient Cohort | N | Overall Response Rate (ORR) | Complete Response (CR) | Reference |

| Previously Platinum-Treated | 87 | 61% (95% CI 50-71) | 6% | [9] |

| Treatment-Naïve | 27 | 70% (95% CI 50-86) | 11% | [9] |

Regulatory Milestones

The compelling data from the ARROW trial led to accelerated regulatory approvals for this compound.

-

September 4, 2020: The U.S. Food and Drug Administration (FDA) granted accelerated approval to this compound for the treatment of adult patients with metastatic RET fusion-positive NSCLC.[2]

-

December 1, 2020: The FDA granted accelerated approval for the treatment of adult and pediatric patients 12 years of age and older with advanced or metastatic RET-mutant MTC who require systemic therapy, and for adult and pediatric patients 12 years of age and older with advanced or metastatic RET fusion-positive thyroid cancer who require systemic therapy and are radioactive iodine-refractory.

-

August 9, 2023: The FDA granted regular approval for adult patients with metastatic RET fusion-positive NSCLC.

Signaling Pathway and Experimental Workflow Visualizations

RET Signaling Pathway and this compound's Mechanism of Action

Caption: this compound inhibits the activated RET receptor, blocking downstream signaling pathways.

Preclinical In Vivo Xenograft Study Workflow

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. roche.com [roche.com]

- 4. Blueprint Medicines Announces Top-line Data for this compound and Initiates Rolling NDA Submission to FDA for the Treatment of Patients with RET Fusion-Positive Non-Small Cell Lung Cancer [prnewswire.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (this compound) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. blueprintmedicines.com [blueprintmedicines.com]

- 9. This compound for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Pralsetinib's Interaction with the ATP-Binding Site of RET Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralsetinib (GAVRETO®) is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers. This technical guide provides an in-depth analysis of the molecular interaction between this compound and the ATP-binding site of the RET kinase. It consolidates quantitative data on its inhibitory activity, details the experimental methodologies used for its characterization, and visualizes the complex biological pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Genetic alterations such as fusions and mutations in the RET gene can lead to its constitutive activation, driving the growth and proliferation of cancer cells.[1] this compound is a next-generation precision medicine specifically designed to target these aberrant RET alterations.[2] It functions by competitively binding to the ATP-binding site within the RET kinase domain, thereby blocking the phosphorylation of RET and inhibiting its downstream signaling pathways.[1] This guide delves into the specifics of this interaction, providing a detailed overview of its mechanism, potency, and the experimental basis of our current understanding.

Mechanism of Action: Targeting the RET Kinase ATP-Binding Site

This compound's primary mechanism of action is the potent and selective inhibition of RET kinase.[1] Unlike many multi-kinase inhibitors, this compound was designed for high specificity towards RET, which minimizes off-target effects and associated toxicities.[1]

Binding Mode

X-ray crystallography studies of the this compound-RET kinase complex (PDB ID: 7JU5) reveal a unique binding mode.[3][4] this compound anchors one end in the front cleft of the ATP-binding pocket and wraps around the gatekeeper residue to access the back cleft.[3][5] This unconventional binding allows it to avoid steric hindrance from mutations at the gatekeeper residue (V804), a common mechanism of resistance to older tyrosine kinase inhibitors.[5]

Downstream Signaling Inhibition

By blocking the ATP-binding site, this compound prevents the autophosphorylation of the RET kinase, a critical step in its activation.[1] This, in turn, inhibits the activation of several downstream signaling cascades crucial for cancer cell proliferation and survival, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1]

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound against RET Kinase Variants

| Target | IC50 (nM) | Reference(s) |

| Wild-Type RET | 0.4 | [1] |

| CCDC6-RET | 0.4 | [6] |

| KIF5B-RET | 12 | [6] |

| RET M918T | 0.4 | [7] |

| RET V804L | 0.4 | [6] |

| RET V804M | 0.4 | [6] |

| RET V804E | 0.7 | [6] |

Table 2: Cellular Inhibitory Activity of this compound in RET-Driven Cell Lines

| Cell Line Model (RET Alteration) | IC50 (nM) | Reference(s) |

| KIF5B-RET | 12 | [6] |

| KIF5B-RET V804L | 11 | [6] |

| KIF5B-RET V804M | 10 | [6] |

| KIF5B-RET V804E | 15 | [6] |

Table 3: Selectivity Profile of this compound against Other Kinases

| Kinase | Biochemical IC50 (nM) | Fold Selectivity vs. WT RET | Reference(s) |

| VEGFR2 | 35 | 88 | [6][8] |

| FGFR2 | - | >40 | [9] |

| JAK2 | - | >12 | [9] |

| DDR1 | Inhibited at higher concentrations | - | [2] |

| TRKC | Inhibited at higher concentrations | - | [2] |

| FLT3 | Inhibited at higher concentrations | - | [2] |

| JAK1 | Inhibited at higher concentrations | - | [2] |

| TRKA | Inhibited at higher concentrations | - | [2] |

| PDGFRB | Inhibited at higher concentrations | - | [2] |

| FGFR1 | Inhibited at higher concentrations | - | [2] |

Note: In cellular assays, this compound inhibited RET at approximately 14-, 40-, and 12-fold lower concentrations than VEGFR2, FGFR2, and JAK2, respectively.[9]

Table 4: this compound Activity against Acquired Resistance Mutations

| RET Mutation | Cellular IC50 (nM) | Fold Change vs. Wild-Type | Reference(s) |

| L730V/I | ~23.2 - 24.4 | 58-61 | [1] |

| G810S | ~16 | 40 | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RET kinase and other kinases.

Methodology:

-

Kinase Panel Screening: this compound is initially screened at a single concentration (e.g., 300 nM) against a large panel of purified human kinases (e.g., 371 kinases).[1]

-

IC50 Determination: For kinases showing significant inhibition (e.g., >50%), full 10-point dose-response curves are generated.[1]

-

Reaction Mixture: The kinase reaction is initiated by adding ³³P-ATP (10 mCi/mL) to a mixture containing the purified kinase, a suitable substrate, and varying concentrations of this compound.[1] The reaction is typically performed at a physiological ATP concentration (e.g., 200 µM).[1]

-

Detection: Kinase activity is measured using a filter-binding method, where the radiolabeled phosphate incorporated into the substrate is captured on a filter and quantified by scintillation counting.[1]

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay (BaF3 Cells)

Objective: To assess the inhibitory effect of this compound on the proliferation of cells driven by specific RET fusions or mutations.

Methodology:

-

Cell Line Engineering: The murine interleukin-3 (IL-3) dependent pro-B cell line, BaF3, is engineered to express a specific human RET fusion (e.g., KIF5B-RET) or mutation. This renders the cells IL-3 independent for their proliferation and survival, making them dependent on the expressed RET kinase activity.

-

Cell Culture and Treatment: The engineered BaF3 cells are cultured in the absence of IL-3 and treated with a range of this compound concentrations for a defined period (e.g., 48-72 hours).[3][7]

-

Proliferation Assessment: Cell proliferation is measured using a viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[3][7] Alternatively, ³H-thymidine incorporation can be used to measure DNA synthesis.[10]

-

Data Analysis: The IC50 values are determined by plotting the percentage of cell proliferation against the log of this compound concentration and fitting the data to a dose-response curve.

X-ray Crystallography of this compound-RET Kinase Complex

Objective: To determine the three-dimensional structure of this compound in complex with the RET kinase domain to elucidate the binding mode.

Methodology:

-

Protein Expression and Purification: The human RET kinase domain is expressed in a suitable system (e.g., Spodoptera frugiperda insect cells) and purified to homogeneity.[11]

-

Crystallization: The purified RET kinase is co-crystallized with this compound. This involves mixing the protein and the inhibitor and setting up crystallization trials under various conditions to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically from a synchrotron source, and diffraction data are collected.[11][12] For the this compound-RET complex (PDB: 7JU5), diffraction data were collected to a resolution of 1.90 Å.[11]

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.[11] The quality of the final model is assessed by metrics such as R-work and R-free values (0.188 and 0.247, respectively, for PDB: 7JU5).[11]

Visualizations

The following diagrams illustrate key concepts related to this compound's interaction with the RET kinase.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 6. blueprintmedicines.com [blueprintmedicines.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 7ju5 - Structure of RET protein tyrosine kinase in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 9. Expanded Access Program this compound in Advanced Non–Small Cell Lung Cancer with Rearranged during Transfection (RET) Gene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. rcsb.org [rcsb.org]

- 12. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]

The In-Vitro Pharmacodynamics of Pralsetinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralsetinib (formerly BLU-667) is a potent and highly selective next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, including fusions and point mutations, are oncogenic drivers in various cancers, notably non-small cell lung cancer (NSCLC) and thyroid cancers.[3][4] this compound was specifically designed to target these aberrant RET signaling pathways while minimizing off-target effects commonly associated with multi-kinase inhibitors.[2][3] This technical guide provides an in-depth overview of the in-vitro pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the RET kinase domain, effectively inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades crucial for cancer cell proliferation and survival.[3] The primary pathways inhibited by disrupting RET signaling include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[3] This targeted inhibition has demonstrated significant efficacy against wild-type RET, various RET fusions (such as KIF5B-RET and CCDC6-RET), and multiple activating and resistance-conferring point mutations.[3][5]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound Inhibition of RET Signaling.

Quantitative Analysis of this compound Potency

This compound demonstrates high potency against a range of RET alterations with low nanomolar to sub-nanomolar inhibitory concentrations. Its selectivity is a key attribute, showing significantly less activity against other kinases like VEGFR2.[1][5]

Table 1: Biochemical IC50 Values of this compound against RET Kinase Variants

| Target Kinase | This compound IC50 (nM) |

| CCDC6-RET | 0.4[6] |

| RET V804L | 0.4[6] |

| RET V804M | 0.4[6] |

| RET V804E | 0.7[6] |

| VEGFR2 | 4.8[6] |

Table 2: Cell Proliferation IC50 Values of this compound in Engineered Ba/F3 Cell Lines

| Cell Line (expressing) | This compound IC50 (nM) |

| KIF5B-RET | 12[7] |

| KIF5B-RET V804L | 11[7] |

| KIF5B-RET V804M | 10[7] |

| KIF5B-RET V804E | 15[7] |

In-Vitro Experimental Protocols

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RET kinase variants.

Methodology:

-

Reagents: Purified recombinant RET kinase domains (e.g., CCDC6-RET, RET V804L), ATP, appropriate kinase buffer, and this compound.

-

Procedure:

-

A dilution series of this compound is prepared.

-

The RET kinase enzyme is incubated with the various concentrations of this compound in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Kinase activity is measured, often through the quantification of phosphorylated substrate using methods like radiometric assays (32P-ATP) or non-radioactive immunoassays (e.g., ELISA-based).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

-

Cell Viability/Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells harboring RET alterations.

Methodology (MTT Assay Example):

-

Cell Lines: Cancer cell lines with known RET fusions or mutations (e.g., Ba/F3 cells engineered to express KIF5B-RET).

-

Reagents: Cell culture medium, fetal bovine serum (FBS), this compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound and incubated for a period of 48 to 72 hours.

-

Following the incubation period, the MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against the log of the drug concentration.[8]

-

Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation of RET and downstream signaling proteins.

Methodology:

-

Cell Lines and Treatment: RET-driven cancer cells are treated with varying concentrations of this compound for a specified duration.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for total RET, phosphorylated RET (p-RET), and downstream signaling proteins (e.g., total and phosphorylated ERK, AKT).

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, and the signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the inhibitory effect of this compound.[9]

Experimental Workflow for In-Vitro this compound Evaluation

References

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. noblelifesci.com [noblelifesci.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]

- 6. diag2tec.com [diag2tec.com]

- 7. blueprintmedicines.com [blueprintmedicines.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Investigating the Off-Target Effects of Pralsetinib at a Molecular Level: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the off-target molecular effects of Pralsetinib, a potent and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene. While highly effective against RET-driven malignancies, understanding its interactions with other kinases is crucial for a complete safety and efficacy profile. This document details this compound's known off-target kinases, the signaling pathways involved, and the experimental protocols used for their characterization.

Introduction: this compound and Selective RET Inhibition

This compound (GAVRETO™) is a next-generation, orally administered small-molecule inhibitor designed to selectively target the RET receptor tyrosine kinase.[1][2] Genetic alterations in the RET gene, such as fusions and point mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[3][4] These alterations lead to constitutive, ligand-independent activation of the RET kinase, which promotes oncogenesis by activating downstream signaling cascades like the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[3]

This compound functions by competing with ATP for binding to the kinase domain of RET, thereby blocking its phosphorylation and halting downstream signaling, which effectively inhibits the proliferation and survival of RET-driven cancer cells.[3] Its high selectivity for RET over other kinases is a key design feature, intended to minimize the off-target toxicities associated with older multi-kinase inhibitors (MKIs).[4][5] However, even highly selective inhibitors can interact with other kinases at clinically relevant concentrations. A thorough molecular-level investigation of these off-target effects is essential for anticipating potential adverse events and understanding mechanisms of resistance.

This compound's Kinase Selectivity and Off-Target Profile

This compound is highly selective, demonstrating approximately 100-fold greater potency for RET kinase over 96% of 371 kinases tested in preclinical screens.[4][6] Its IC50 values for wild-type RET and various mutant forms are in the sub-nanomolar range, highlighting its potent on-target activity.[4][6] Despite this remarkable selectivity, studies have identified several other kinases that are inhibited by this compound at clinically achievable concentrations.[4][6]

Quantitative Analysis of Off-Target Kinase Inhibition

The inhibitory activity of this compound against its primary target and known off-target kinases is summarized below. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the kinase's activity.

| Kinase Target | IC50 (nmol/L) | Selectivity vs. WT RET | Notes |

| Primary Target | |||

| Wild-Type (WT) RET | 0.3 - 0.4 | N/A | High-potency inhibition of the primary oncogenic driver.[4][6] |

| CCDC6-RET Fusion | 0.3 - 0.4 | N/A | Potent inhibition of a common oncogenic RET fusion protein.[4][6] |

| Known Off-Targets | |||

| JAK1 | ~6.4 | ~16-fold | Inhibition is 16-fold less potent compared to RET.[7] May contribute to immunosuppressive effects. |

| JAK2 | ~54.4 | ~136-fold | Inhibition is significantly less potent than for RET and JAK1.[7] |

| JAK3 | N/A | N/A | Inhibition leads to reduced IL-2 production and may be linked to opportunistic infections.[8] |

| VEGFR2 | N/A | N/A | Inhibition reported at clinically relevant concentrations; a common off-target for many kinase inhibitors.[4][6] A phosphorylation assay has been described.[9] |

| DDR1 | N/A | N/A | Reported as an off-target.[4][6] |

| TRKC | N/A | N/A | Reported as an off-target.[4][6] |

| FLT3 | N/A | N/A | Reported as an off-target.[4][6] |

| TRKA | N/A | N/A | Reported as an off-target.[4][6] |

| PDGFRβ | N/A | N/A | Reported as an off-target.[4][6] |

| FGFR1/2 | N/A | N/A | Reported as an off-target.[4][6] |

| N/A: Specific IC50 values are not publicly available in the provided search results, but inhibition has been noted. The fold-increase in IC50 for JAK1/2 is relative to the RET IC50. |

Molecular Pathways Implicated in Off-Target Effects

The off-target kinase interactions of this compound can modulate signaling pathways beyond the primary RET cascade. The most clinically significant off-target pathway identified to date is the JAK/STAT pathway, which plays a critical role in immune regulation.

On-Target RET Signaling Pathway

This compound's primary therapeutic action is the inhibition of the RET signaling cascade. Constitutively active RET fusions or mutants autophosphorylate and subsequently activate multiple downstream pathways crucial for cell proliferation and survival.

Caption: On-target inhibition of the RET signaling pathway by this compound.

Off-Target Inhibition of the JAK/STAT Pathway

This compound has been shown to inhibit Janus kinases (JAK1, JAK2, and JAK3), which are central components of the JAK/STAT signaling pathway.[7][8] This pathway is essential for cytokine signaling and immune cell function. Inhibition of JAKs by this compound can lead to decreased phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. This has been shown to reduce the production of Interleukin-2 (IL-2), a cytokine vital for T-cell proliferation and activation.[8] This off-target effect is hypothesized to be the molecular basis for the increased risk of opportunistic infections observed in some patients treated with this compound.[7][8]

Caption: Off-target inhibition of the JAK/STAT pathway by this compound.

Experimental Protocols for Off-Target Profiling

Identifying and characterizing the off-target effects of kinase inhibitors requires a multi-faceted approach, combining biochemical assays, cell-based functional screens, and proteomic methods.

General Workflow for Kinase Inhibitor Profiling

The process begins with broad screening against a large panel of kinases to identify potential off-targets, followed by more focused validation and functional characterization in cellular models.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A double-edged sword: unusual multiple severe infections with this compound: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. blueprintmedicines.com [blueprintmedicines.com]

Pralsetinib's Attenuation of Downstream Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralsetinib, a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, has demonstrated significant clinical efficacy in the treatment of cancers harboring RET alterations. Its mechanism of action involves the direct inhibition of RET kinase activity, leading to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival. This technical guide provides an in-depth analysis of this compound's impact on key downstream signaling cascades, with a primary focus on the MAPK/ERK pathway. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows to support further research and development in this area.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Genetic alterations, such as gene fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations, lead to constitutive activation of the RET kinase, driving oncogenesis in various malignancies, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] this compound is a second-generation, selective RET inhibitor designed to target these aberrant RET signaling pathways.[2] By binding to the ATP-binding pocket of the RET kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[2] This guide delves into the molecular consequences of this inhibition, particularly on the MAPK/ERK and PI3K/AKT pathways.

This compound's Mechanism of Action on Downstream Signaling

Constitutively active RET fusion proteins or mutant RET receptors trigger a cascade of intracellular signaling events. The primary pathways implicated in RET-driven cancers are the Ras/Raf/MEK/ERK (MAPK/ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[4] Activation of these pathways ultimately leads to uncontrolled cell proliferation, survival, and differentiation.

This compound's therapeutic effect stems from its ability to potently and selectively inhibit RET kinase activity. This blockade prevents the phosphorylation of key tyrosine residues on the RET receptor, thereby abrogating the recruitment and activation of downstream signaling molecules. The direct consequence is the downregulation of phosphorylation and activity of key components of the MAPK/ERK and PI3K/AKT pathways.[2]

Impact on the MAPK/ERK Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation. Upon RET activation, adaptor proteins are recruited, leading to the activation of Ras, which in turn activates Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell cycle progression. Preclinical studies have consistently demonstrated that this compound treatment leads to a significant, dose-dependent reduction in the levels of p-ERK in cancer cells harboring RET alterations.[5]

Impact on the PI3K/AKT Pathway

The PI3K/AKT pathway is another critical downstream effector of RET signaling, primarily involved in cell survival and apoptosis resistance. Activated RET can directly or indirectly activate PI3K, leading to the phosphorylation and activation of AKT. Phosphorylated AKT (p-AKT) then phosphorylates a variety of substrates that promote cell survival. This compound has been shown to effectively suppress the phosphorylation of AKT in RET-driven cancer models, indicating its inhibitory effect on this crucial survival pathway.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified in various preclinical models. The following tables summarize key inhibitory concentration (IC50) values from biochemical and cell-based assays, providing a comparative overview of its activity against different RET alterations and its selectivity over other kinases.

Table 1: Biochemical IC50 Values of this compound Against RET Kinase Variants

| Target | IC50 (nM) |

| Wild-Type RET | 0.4 |

| CCDC6-RET | 0.4 |

| KIF5B-RET | 12 (Cell proliferation) |

| RET M918T | 0.4 |

| RET V804L | 0.3 |

| RET V804M | 0.4 |

Data compiled from multiple preclinical studies.[6][7]

Table 2: Cellular IC50 Values of this compound in RET-Altered Cancer Cell Lines

| Cell Line | RET Alteration | Assay Type | IC50 (nM) |

| BaF3 | KIF5B-RET | Proliferation | 12 |

| BaF3 | KIF5B-RET V804L | Proliferation | 11 |

| BaF3 | KIF5B-RET V804M | Proliferation | 10 |

| TT | RET C634W (MTC) | p-ERK/p-AKT Inhibition | Effective at 50 nM |

Data from preclinical investigations.

Table 3: Selectivity Profile of this compound

| Kinase | Fold Selectivity over RET |

| VEGFR2 | ~14x |

| FGFR2 | ~40x |

| JAK2 | ~12x |

Based on cellular assays.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on downstream signaling.

In Vitro RET Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of this compound to the RET kinase.

Materials:

-

RET Kinase (recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

This compound (or other test compounds)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well plates (white, low-volume)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Kinase Buffer A to a 3X final concentration.

-

Kinase/Antibody Mixture Preparation: Prepare a 3X solution of RET kinase and Eu-anti-Tag antibody in Kinase Buffer A. The final concentrations will typically be around 5 nM for the kinase and 2 nM for the antibody.

-

Tracer Preparation: Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A. The optimal concentration should be determined experimentally but is often near the Kd of the tracer for the kinase.

-

Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound solution, followed by 5 µL of the 3X kinase/antibody mixture.

-

Initiation of Binding Reaction: Add 5 µL of the 3X tracer solution to all wells.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol details the detection of total and phosphorylated RET, ERK, and AKT in cell lysates following this compound treatment.

Materials:

-

RET-driven cancer cell lines (e.g., KIF5B-RET expressing NSCLC cells, TT cells for MTC)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total RET, p-RET, total ERK, p-ERK, total AKT, p-AKT, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizing Signaling Pathways and Workflows

To further elucidate the mechanisms and experimental processes described, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Response to this compound in Multi-Drug-Resistant Breast Cancer With CCDC6-RET Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

The Oncogenic Role of RET Gene Fusions and the Precision of Pralsetinib's Targeted Inhibition: A Technical Overview

The landscape of oncology has been fundamentally reshaped by the advent of precision medicine, moving from broad-spectrum cytotoxic agents to therapies tailored to specific molecular drivers of malignancy. Among these drivers, chromosomal rearrangements resulting in oncogenic gene fusions have emerged as critical therapeutic targets. This guide provides an in-depth examination of Rearranged during Transfection (RET) gene fusions, their role in oncogenesis, and the targeted therapeutic strategy offered by Pralsetinib, a potent and selective RET inhibitor.

The RET Proto-Oncogene and the Oncogenic Transformation by Gene Fusion

The RET proto-oncogene, located on chromosome 10, encodes a receptor tyrosine kinase (RTK) essential for the normal development of the nervous and renal systems.[1][2] The RET receptor is composed of an extracellular domain with four cadherin-like repeats, a transmembrane domain, and an intracellular tyrosine kinase domain.[2][3] Under normal physiological conditions, RET activation is a tightly regulated process initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor-alpha (GFRα) co-receptor.[1][3] This ligand-receptor complex then recruits and dimerizes RET, leading to autophosphorylation of tyrosine residues within the kinase domain and subsequent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4]

Oncogenic activation of RET can occur through various genetic alterations, with gene fusions being a prominent mechanism in several cancers, including non-small cell lung cancer (NSCLC) and papillary thyroid cancer (PTC).[2][5][6] These fusions arise from chromosomal rearrangements that juxtapose the 3' end of the RET gene, containing the entire tyrosine kinase domain, with the 5' end of an unrelated partner gene.[1][7] Common fusion partners include KIF5B and CCDC6.[4][7] The partner gene typically provides a coiled-coil domain that mediates ligand-independent dimerization of the resulting chimeric RET fusion protein.[2] This constitutive dimerization leads to constant, unregulated activation of the RET kinase and its downstream pathways, driving uncontrolled cell proliferation and survival, thereby promoting tumorigenesis.[1][7][8]

This compound: A Selective Inhibitor of RET Kinase

This compound (brand name Gavreto®) is an orally administered, highly potent, and selective small-molecule inhibitor of the RET kinase.[9][10][11] It was specifically designed to target both RET fusions and mutations that drive cancer growth. The mechanism of action of this compound involves competitive inhibition at the ATP-binding site within the intracellular kinase domain of the RET protein.[4] By occupying this site, this compound prevents the phosphorylation of RET and the subsequent activation of downstream oncogenic signaling pathways.[4] This blockade effectively inhibits the proliferation and survival of cancer cells that are dependent on aberrant RET signaling.[4]

A key advantage of this compound is its high selectivity for RET over other kinases, such as VEGFR2.[4][11] This specificity minimizes off-target effects, which often lead to significant toxicities with less selective multi-kinase inhibitors.[4][11] this compound has demonstrated potent activity against a wide range of RET alterations, including the most common fusions (KIF5B-RET, CCDC6-RET) and various point mutations.[4]

Clinical Efficacy and Safety Profile of this compound

The clinical development of this compound has been centered around the Phase I/II ARROW trial (NCT03037385), which evaluated its efficacy and safety across various cohorts of patients with RET-altered solid tumors.[12][13][14][15] The results have demonstrated significant and durable anti-tumor activity in patients with RET fusion-positive NSCLC and RET-altered thyroid cancers.

Table 1: Efficacy of this compound in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)

| Patient Cohort | Number of Patients (n) | Overall Response Rate (ORR) (95% CI) | Median Duration of Response (DOR) in Months (95% CI) | Median Progression-Free Survival (PFS) in Months (95% CI) | Median Overall Survival (OS) in Months (95% CI) | Data Source |

|---|---|---|---|---|---|---|

| Previously Treated with Platinum Chemotherapy | 130 | 63% (54-71) | 38.8 (14.8-NE) | - | - | [15] |

| Treatment-Naïve | 107 | 78% (68-85) | 13.4 (9.4-23.1) | - | - | [15] |

| Total Efficacy Population | 281 | 70.3% (64.3-75.8)¹ | 19.1 (14.5-27.9)¹ | 13.1 (11.4-16.8) | 44.3 (30.9-53.1) | [13] |

¹ Data for the measurable disease population (n=259)

Table 2: Efficacy of this compound in RET-Altered Thyroid Cancer

| Patient Cohort | Number of Patients (n) | Overall Response Rate (ORR) (95% CI) | Median Duration of Response (DOR) in Months (95% CI) | Median Progression-Free Survival (PFS) in Months (95% CI) | Data Source |

|---|---|---|---|---|---|

| RET Fusion-Positive Thyroid Cancer (Previously Treated) | 21 | 86% (64-97) | 17.5 (16.0-NR) | 19.4 (13.0-NR) | [14] |

| RET-Mutant MTC (Prior Cabozantinib/Vandetanib) | 67 | 51% (38-63) | 25.8 (18.0-NR) | 24.9 (19.7-31.2) | [14] |

| RET-Mutant MTC (Treatment-Naïve) | 67 | 72% (59-82) | Not Reached | Not Reached | [14] |

MTC: Medullary Thyroid Cancer; NR: Not Reached

The safety profile of this compound has been characterized as manageable. The most common treatment-related adverse events (TRAEs) reported in the ARROW study included increased AST and ALT, anemia, musculoskeletal pain, constipation, hypertension, and fatigue.[13][15][16][17]

Methodologies for Detecting RET Gene Fusions

Accurate and timely identification of RET gene fusions is paramount for selecting patients who may benefit from targeted therapies like this compound.[18] Several molecular diagnostic techniques are employed for this purpose.

Experimental Protocols:

-

Next-Generation Sequencing (NGS): This is a comprehensive method that can detect a wide range of genetic alterations, including known and novel RET fusions, simultaneously.[19]

-

Methodology: DNA and/or RNA is extracted from a tumor sample (tissue or liquid biopsy). For RNA-based sequencing (often preferred for fusion detection), RNA is reverse-transcribed to cDNA. Libraries are then prepared by fragmenting the nucleic acids, adding adapters, and amplifying them. These libraries are sequenced on an NGS platform. Bioinformatic pipelines are used to align the sequencing reads to a reference genome and identify fusion events by detecting reads that span the breakpoints of two different genes.[19][20]

-

-

Fluorescence In Situ Hybridization (FISH): FISH is a cytogenetic technique used to visualize specific DNA sequences within a chromosome.

-

Methodology: A "break-apart" probe strategy is commonly used for RET. This involves two differently colored fluorescent probes that bind to regions flanking the RET gene. In a normal cell, the two signals appear very close together or fused. If a chromosomal rearrangement involving RET has occurred, the signals will be separated, indicating a positive result.[21] However, interpreting RET FISH can be challenging and may be prone to false results.[21]

-

-

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): This method is highly sensitive for detecting specific, known fusion transcripts.

-

Methodology: RNA is extracted from the tumor sample and converted to cDNA. PCR primers are then designed to specifically amplify the chimeric transcript formed by a known RET fusion (e.g., primers that span the KIF5B-RET junction). The presence of a PCR product of the expected size indicates the presence of that specific fusion.[21] Its main limitation is the inability to detect novel or unknown fusion partners.[21]

-

Conclusion

RET gene fusions are established oncogenic drivers in a subset of solid tumors, leading to constitutive kinase activation and uncontrolled cell growth. The development of highly selective RET inhibitors like this compound represents a significant advancement in precision oncology. By directly targeting the molecular abnormality driving the cancer, this compound offers a potent and durable therapeutic option for patients with RET fusion-positive malignancies, as demonstrated by robust clinical trial data. The continued integration of comprehensive molecular profiling into routine clinical practice is essential to identify patients who can benefit from this targeted approach, further personalizing cancer treatment and improving patient outcomes.

References

- 1. Rearrangement During Transfection (RET) Fusions and Their Role as Oncogenic Drivers [jhoponline.com]

- 2. The RET Oncogene in Non–Small Cell Lung Cancer: Review of the Current Literature and Directions for the Future - Personalized Medicine in Oncology [personalizedmedonc.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. RET Gene Fusions in Malignancies of the Thyroid and Other Tissues [mdpi.com]

- 6. RET Fusion Detection in Cancer [illumina.com]

- 7. RET fusions as primary oncogenic drivers and secondary acquired resistance to EGFR tyrosine kinase inhibitors in patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Targeted therapy this compound achieves high response rates in advanced cancers with RET gene fusions | MD Anderson Cancer Center [mdanderson.org]

- 13. Efficacy and safety of this compound in patients with advanced <em>RET</em>-fusion-positive NSCLC: Final data from the phase 1/2 ARROW study. - ASCO [asco.org]

- 14. ascopubs.org [ascopubs.org]

- 15. FDA approves this compound for non-small cell lung cancer with RET gene fusions | FDA [fda.gov]

- 16. This compound Approved for Non–Small Cell Lung Cancer With RET Gene Fusions - Oncology Data Advisor [oncdata.com]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. Table 3, Key Characteristics of this compound - this compound (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. onclive.com [onclive.com]

- 20. asco.org [asco.org]

- 21. RET Fusion Testing in Patients With NSCLC: The RETING Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining Pralsetinib IC50 Values in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralsetinib (Gavreto®) is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Aberrant activation of RET due to gene fusions or mutations is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[3][4] this compound functions by binding to the ATP-binding site of the RET kinase domain, thereby blocking its phosphorylation and downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1]

These application notes provide detailed protocols for establishing cell-based assays to determine the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value is a critical measure of a drug's potency. The following protocols describe methods to assess cell viability and the inhibition of RET phosphorylation in cancer cell lines harboring RET alterations.

Key Signaling Pathway

Constitutively active RET fusion proteins or mutant RET kinases lead to the activation of downstream signaling cascades that promote cancer cell growth and survival. This compound effectively inhibits this process.

Recommended Cell Lines

A variety of cancer cell lines with known RET fusions are suitable for determining the IC50 of this compound. The choice of cell line can depend on the specific RET alteration of interest.

| Cell Line | Cancer Type | RET Alteration | Reference |

| Ba/F3-KIF5B-RET | Pro-B | Engineered KIF5B-RET fusion | [5] |

| TPC-1 | Papillary Thyroid Carcinoma | CCDC6-RET fusion | [3] |

| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET fusion | [3] |

| CUTO22 | Non-Small Cell Lung Cancer | KIF5B-RET fusion | [6] |

| CUTO32 | Non-Small Cell Lung Cancer | KIF5B-RET fusion | [6] |

| CUTO42 | Non-Small Cell Lung Cancer | EML4-RET fusion | [6] |

Experimental Protocols

Cell Viability Assays for IC50 Determination

Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound. The MTS and CellTiter-Glo® assays are robust methods for determining the number of viable cells in culture.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Pralsetinib in Preclinical Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of pralsetinib (formerly BLU-667), a potent and selective RET inhibitor, in various animal models. The included protocols are designed to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

I. Quantitative Data Summary

The following tables summarize the reported dosages and administration details for this compound in preclinical animal models, primarily focusing on xenograft and patient-derived xenograft (PDX) studies in mice.

Table 1: this compound Dosage and Administration in Mouse Xenograft Models [1][2]

| Animal Model | Tumor Type | This compound Dose | Administration Route | Dosing Frequency |

| BALB/c nude mice | KIF5B-RET Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |

| BALB/c nude mice | KIF5B-RET V804L Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |

| BALB/c nude mice | TT (RET C634W) xenograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |

| BALB/c nude mice | Various PDX models | 60 mg/kg | Oral gavage | Once daily (QD) |

Table 2: this compound Formulation for Oral Administration in Mice [1]

| Component | Percentage |

| DMSO | 5% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline | 50% |

II. Experimental Protocols

A. Protocol for Evaluating Antitumor Efficacy of this compound in a Subcutaneous Xenograft Mouse Model

1. Cell Culture and Implantation:

-

Culture RET-driven cancer cell lines (e.g., KIF5B-RET expressing Ba/F3 cells or TT human medullary thyroid cancer cells) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in an appropriate medium (e.g., a 1:1 mixture of PBS and Matrigel).

-

Subcutaneously inject 1 x 10^7 cells into the right flank of immunocompromised mice (e.g., BALB/c nude mice).[3]

-

Monitor tumor growth regularly using calipers.

2. Animal Grouping and Treatment Initiation:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Prepare the this compound formulation for oral gavage as described in Table 2.

-

Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg BID or 60 mg/kg QD).[1][2]

-

Administer the vehicle solution to the control group using the same schedule and route.

3. Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the animals daily.

-

The primary efficacy endpoint is typically tumor growth inhibition (TGI).

-

At the end of the study (due to tumor burden in the control group or a predetermined time point), euthanize the animals and collect tumors for further analysis.

B. Protocol for Pharmacodynamic Assessment of RET Inhibition in Tumors

1. Study Design:

-

Establish subcutaneous xenografts as described in Protocol A.

-

Once tumors are established, administer a single oral dose of this compound or vehicle.

-

Euthanize cohorts of mice at various time points post-dosing (e.g., 2, 6, 12, 24 hours).

2. Sample Collection and Processing:

-

Immediately following euthanasia, excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer.

-

Prepare tumor lysates for subsequent biochemical analysis.

3. Analysis of RET Signaling:

-

Perform Western blotting on the tumor lysates to assess the phosphorylation status of RET (p-RET) and downstream signaling proteins such as MAPK and AKT.

-

A reduction in the levels of p-RET and downstream phosphorylated proteins in the this compound-treated groups compared to the vehicle control indicates target engagement and pathway inhibition.

III. Visualizations

Caption: this compound inhibits the RET signaling pathway.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of Pralsetinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory-scale synthesis and purification of Pralsetinib, a potent and selective rearranged during transfection (RET) kinase inhibitor. The included protocols are based on established chemical literature and patents, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

This compound (marketed as Gavreto) is a targeted therapy approved for the treatment of certain types of non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and other solid tumors that harbor RET gene alterations.[1][2][3] Its mechanism of action involves the selective inhibition of the RET receptor tyrosine kinase, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2][4] For laboratory research purposes, access to pure this compound is essential for in vitro and in vivo studies. This document outlines a common synthetic route and purification procedures to obtain high-purity this compound.

This compound RET Signaling Pathway

This compound functions by inhibiting the constitutively active RET signaling pathways that are a result of genetic fusions or mutations.[1] Activated RET triggers several downstream cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are all implicated in cell growth, differentiation, and survival.[1] this compound binds to the ATP-binding site within the RET kinase domain, preventing phosphorylation and subsequent activation of these oncogenic signaling cascades.[1]

Figure 1: this compound's inhibition of the RET signaling pathway.

Synthetic Pathway Overview

A common laboratory-scale synthesis of this compound involves a multi-step process starting from commercially available bromopyridine. The key steps include a Suzuki coupling, deprotection, a Takenori homologation to establish the quaternary carbon, and a final amide coupling to yield this compound.[5]

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed representations of the synthetic steps. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Suzuki Coupling

This step couples a bromopyridine derivative with a boronate ester to form the core structure.

Materials:

-

Bromopyridine derivative (1.0 eq)

-

Boronate ester (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

2 M Na₂CO₃ solution (3.0 eq)

-

Toluene

-

Ethanol

Procedure:

-

To a solution of the bromopyridine derivative in a 3:1 mixture of toluene and ethanol, add the boronate ester, 2 M Na₂CO₃ solution, and Pd(PPh₃)₄.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude acetonide intermediate.

Protocol 2: Deprotection (Acidification)

This step removes the acetonide protecting group to yield the ketone.

Materials:

-

Acetonide intermediate from Protocol 1 (1.0 eq)

-

2 M HCl solution

-

Acetone

Procedure:

-

Dissolve the crude acetonide intermediate in acetone.

-

Add 2 M HCl solution dropwise at room temperature.

-

Stir the mixture for 4 hours.

-

Neutralize the reaction with a saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude ketone intermediate.

Protocol 3: Amide Coupling

This is the final step to form this compound by coupling the carboxylic acid intermediate with the amine sidechain.

Materials:

-

Carboxylic acid intermediate (1.0 eq)

-

Amine sidechain (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve the carboxylic acid intermediate in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add the amine sidechain to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude this compound.

Purification and Analysis

Purification of the final compound is critical to remove any unreacted starting materials, byproducts, and reagents. A combination of flash column chromatography and high-performance liquid chromatography (HPLC) is often employed.

Protocol 4: Purification of this compound

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Eluent: Dichloromethane (DCM) and Methanol (MeOH) gradient

-

For HPLC: C18 column, mobile phase of acetonitrile and water with a phosphate buffer.

Procedure:

-

Flash Column Chromatography:

-

Dissolve the crude this compound in a minimal amount of DCM.

-

Load the solution onto a silica gel column.

-

Elute the column with a gradient of 0-10% MeOH in DCM.

-

Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Combine the pure fractions and concentrate under reduced pressure.

-

-

Preparative HPLC (if necessary for higher purity):

-

Dissolve the partially purified this compound in the mobile phase.

-

Inject the solution onto a preparative C18 HPLC column.

-

Use a gradient elution of acetonitrile in 20 mmol/L potassium dihydrogen phosphate buffer.[6][7]

-

Collect the peak corresponding to this compound and remove the solvent by lyophilization or evaporation.

-

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Method | Purpose | Typical Parameters |

| HPLC | Purity assessment and quantification of impurities | Column: Waters XBridge C18 (4.6 mm x 250 mm, 5 µm) Mobile Phase A: 20 mmol/L KH₂PO₄ and Acetonitrile (19:1) Mobile Phase B: Acetonitrile Detection: 260 nm Flow Rate: 1.0 mL/min[6][7] |

| LC-MS | Molecular weight confirmation and impurity identification | Ionization Mode: Electrospray Ionization (ESI), positive mode[8] |

| ¹H NMR | Structural elucidation and confirmation | Solvent: DMSO-d₆ or CDCl₃ |

| ¹³C NMR | Structural confirmation | Solvent: DMSO-d₆ or CDCl₃ |

Expected Yields and Purity

The following table summarizes the expected yields and purity at different stages of the synthesis. These values are approximate and can vary based on reaction conditions and purification efficiency.

| Synthetic Step | Product | Typical Yield (%) | Purity (by HPLC, %) |

| Suzuki Coupling | Acetonide Intermediate | 75 - 85 | > 90 |

| Deprotection | Ketone Intermediate | 80 - 90 | > 95 |

| Amide Coupling | Crude this compound | 60 - 75 | 85 - 95 |

| After Column Chromatography | Purified this compound | 70 - 80 (of crude) | > 98 |

| After Preparative HPLC | High-Purity this compound | 50 - 70 (of purified) | > 99.5 |

Conclusion

The protocols and data presented provide a comprehensive guide for the laboratory synthesis and purification of this compound. Adherence to these methods, coupled with careful analytical characterization, will enable researchers to obtain high-purity this compound for their studies, contributing to the further understanding of its therapeutic potential.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 6. Frontiers | Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of this compound, a new anti-lung cancer drug [frontiersin.org]

- 7. Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of this compound, a new anti-lung cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of this compound in Human Plasma and Cerebrospinal Fluid for Therapeutic Drug Monitoring by Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunohistochemical Detection of RET Protein Expression in Tumors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the detection of RET protein expression in tumor tissues using immunohistochemistry (IHC). The information is intended to guide researchers in developing and implementing robust and reliable RET IHC assays for research and diagnostic purposes.

Introduction to RET in Cancer

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant RET signaling, resulting from point mutations or gene fusions, is a known oncogenic driver in various cancers, most notably in medullary and papillary thyroid carcinomas and a subset of non-small cell lung cancers (NSCLC).[3][4][5][6] Detection of RET protein expression can be a valuable tool for identifying tumors harboring these alterations and may guide therapeutic decisions.

RET Signaling Pathway

Activation of the RET receptor, either through ligand binding in wild-type scenarios or constitutively through mutations or fusions, triggers the autophosphorylation of several tyrosine residues. This leads to the recruitment of adaptor proteins and the activation of multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and migration.

Caption: Simplified RET signaling pathway in cancer.

Comparison of RET Detection Methods

While IHC is a widely accessible method for detecting protein expression, other techniques such as Fluorescence In Situ Hybridization (FISH) and Next-Generation Sequencing (NGS) are used to detect RET gene rearrangements and fusions. The performance of these methods can vary.

| Method | Analyte | Sensitivity | Specificity | Key Advantages | Key Limitations |

| IHC | Protein | 50-100%[3][4] | 30-90%[3][4] | Widely available, rapid, cost-effective | Variable performance, cannot identify fusion partners, lower specificity[3][4][7] |

| FISH | DNA/RNA | 86-100%[3][4][7] | 50.6-99%[3][4] | High sensitivity for known rearrangements | Cannot identify novel fusion partners, requires expertise for interpretation |

| NGS | DNA/RNA | 87.2-100%[3][4] | 98.1-100%[3][4] | High sensitivity and specificity, can identify novel fusion partners, can detect concurrent mutations | Higher cost, longer turnaround time |